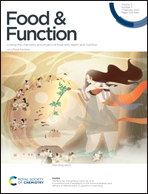Tibetan tea consumption prevents obesity by modulating the cellular composition and metabolic reprogramming of white adipose tissue†
Food & Function Pub Date: 2023-11-16 DOI: 10.1039/D3FO03506A
Abstract
Obesity, a global health concern, is linked with numerous metabolic and inflammatory disorders. Tibetan tea, a traditional Chinese beverage rich in theabrownin, is investigated in this study for its potential anti-obesity effects. Our work demonstrates that Tibetan tea consumption in C57BL/6J mice significantly mitigates obesity-related phenotypic changes without altering energy intake. Computational prediction revealed that Tibetan tea consumption reconstructs gene expression in white adipose tissue (WAT), promoting lipid catabolism and thereby increasing energy expenditure. We also note that Tibetan tea suppresses inflammation in WAT, reducing adipocyte hyperplasia and immune cell infiltration. Furthermore, Tibetan tea induces profound metabolic reprogramming, influencing amino acid metabolic pathways, specifically enhancing glutamine synthesis, which in turn suppresses pro-inflammatory chemokine production. These findings highlight Tibetan tea as a potential candidate in obesity prevention, providing a nuanced understanding of its capacity to modulate the cellular composition and metabolic landscape of WAT.


Recommended Literature
- [1] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [2] Cyclam-based dendrimers as ligands for lanthanide ions†
- [3] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†
- [4] A salt-concentrated electrolyte for aqueous ammonium-ion hybrid batteries†
- [5] Rapid preparation of water-soluble Ag@Au nanoclusters with bright deep-red emission†
- [6] Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters†
- [7] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [8] CTAB-triggered Ag aggregates for reproducible SERS analysis of urinary polycyclic aromatic hydrocarbon metabolites†
- [9] B-TUD-1: a versatile mesoporous catalyst†
- [10] Convergent total synthesis of corallocin A†

Journal Name:Food & Function
Research Products
-
CAS no.: 169555-93-5









